molecular formula C8H8N4 B8438728 4-Hydrazino-1,6-naphthyridine

4-Hydrazino-1,6-naphthyridine

Cat. No.: B8438728
M. Wt: 160.18 g/mol
InChI Key: DEMHDNYPWNIVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazino-1,6-naphthyridine (CAS RN: 99584-25-5) is a chemical compound featuring a 1,6-naphthyridine core—a privileged, nitrogen-containing heterocyclic scaffold often explored in drug discovery —functionalized with a reactive hydrazino group. The 1,6-naphthyridine structure is a diazanaphthalene analog, and its derivatives are recognized as valuable scaffolds for interacting with various biological receptors . While specific biological data for this exact hydrazine derivative is not widely published in the open literature, the 1,6-naphthyridine core is known for its diverse biomedical potential. Researchers have investigated similar structures as prospective antitumor agents , tyrosine kinase inhibitors , and inhibitors of enzymes like monoamine oxidase (MAO) . The presence of the hydrazino moiety provides a versatile synthetic handle for further chemical modification, making this compound a promising building block for constructing more complex molecular libraries. It can be used in nucleophilic addition and cyclization reactions to develop novel compounds for high-throughput screening and structure-activity relationship (SAR) studies in fields such oncology and neuroscience. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

1,6-naphthyridin-4-ylhydrazine

InChI

InChI=1S/C8H8N4/c9-12-8-2-4-11-7-1-3-10-5-6(7)8/h1-5H,9H2,(H,11,12)

InChI Key

DEMHDNYPWNIVBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=CN=CC2=C1NN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key 1,6-Naphthyridine Derivatives and Their Substituents

Compound Name Substituent(s) Position(s) Key Functional Features Reference
4-Hydrazino-1,6-naphthyridine Hydrazino (-NH-NH₂) 4 Nucleophilic, redox-active
4-Chloro-1,6-naphthyridine Chloro (-Cl) 4 Electrophilic, cross-coupling precursor
2-Chloro-1,6-naphthyridine Chloro (-Cl) 2 Versatile leaving group
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride Nitro (-NO₂), tetrahydro backbone 3 Reduction to amines; agrochemical uses
7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine Bromo (-Br), tetrahydro backbone 7 Halogenation for coupling reactions
4-Chloro-7-methoxy-1,6-naphthyridine Chloro (-Cl), methoxy (-OCH₃) 4, 7 Dual functionalization for selectivity

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Hydrazino Group: Unlike EWGs, the hydrazino group acts as a nucleophile, enabling condensation reactions or metal coordination .
  • Tetrahydro Derivatives : Saturated backbones (e.g., 5,6,7,8-tetrahydro) increase stability and alter solubility, making them suitable for pharmaceutical applications .

Key Observations :

  • Mild Conditions: Hydrazinolysis for 4-hydrazino derivatives avoids harsh reagents, preserving functional group integrity .
  • One-Pot Syntheses : Methods for compounds like (127) emphasize efficiency but require careful optimization of catalysts (e.g., Na₂S₂O₃) .

Table 3: Selected Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Form
1,6-Naphthyridine C₈H₆N₂ 130.15 ≥97.0% Crystalline powder
7-Bromo-1,2,3,4-tetrahydro... C₈H₉BrN₂ 213.07 ≥95% Not specified
3-Nitro-5,6,7,8-tetrahydro... C₈H₁₀Cl₂N₃O₂ 248.09 Not specified Dihydrochloride salt

Safety Notes:

  • Chloro and bromo compounds require proper ventilation to avoid inhalation hazards .

Preparation Methods

Synthesis from 4-Chloro-1,6-Naphthyridine

The reaction of 4-chloro-1,6-naphthyridine with hydrazine hydrate (H₂NNH₂·H₂O) in ethanol at ambient temperature (20°C) over four days produces this compound in 90% yield. This method, detailed in The Chemistry of Heterocyclic Compounds - The Naphthyridines by D.J. Brown, exemplifies a straightforward single-step process:

4-Chloro-1,6-naphthyridine+Hydrazine hydrateEtOH, 20°C, 4 daysThis compound+HCl\text{4-Chloro-1,6-naphthyridine} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, 20°C, 4 days}} \text{this compound} + \text{HCl}

Key Parameters :

  • Solvent : Ethanol facilitates solubility and moderates reaction kinetics.

  • Temperature : Ambient conditions minimize side reactions such as polymerization.

  • Stoichiometry : Excess hydrazine ensures complete substitution.

Mechanistic Insights

The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient chloro-substituted naphthyridine undergoes attack by hydrazine. The lone pair on hydrazine’s nitrogen displaces the chloride, stabilized by the aromatic ring’s electron-withdrawing effects.

Alternative Halogenated Precursors

Optimization of Reaction Conditions

Experimental modifications to the standard protocol have been explored to improve efficiency and practicality.

Solvent Effects

Ethanol remains the solvent of choice, but polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could accelerate reaction rates. No data from the reviewed literature supports this hypothesis, suggesting room for further investigation.

Temperature and Time

Prolonged reaction times (4 days) at 20°C are necessary to achieve high yields. Elevated temperatures (e.g., reflux conditions) risk decomposition, as evidenced by the formation of byproducts in analogous naphthyridine syntheses.

Characterization and Analytical Validation

Synthesized this compound is typically characterized using:

  • ¹H/¹³C NMR : Distinct shifts for the hydrazino group (δ 5.2–6.0 ppm) and aromatic protons.

  • Mass Spectrometry : Molecular ion peaks confirming the [M+H]⁺ adduct.

  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages aligning with theoretical values.

Challenges and Limitations

  • Starting Material Availability : 4-Chloro-1,6-naphthyridine must be synthesized via chlorination of 1,6-naphthyridine, which itself requires multi-step preparation.

  • Reaction Duration : The four-day incubation period limits high-throughput applications.

  • Byproduct Formation : Trace amounts of 1,6-naphthyridine derivatives may arise from over-oxidation or hydrolysis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Hydrazino-1,6-naphthyridine?

  • Methodological Answer : The primary synthesis involves hydrazinolysis of 4-chloro-1,6-naphthyridine. In a typical procedure, 4-chloro-1,6-naphthyridine is reacted with hydrazine hydrate in ethanol at room temperature for 4 days, yielding this compound with ~90% efficiency. Subsequent oxidation (e.g., using CuSO₄ under reflux) can further stabilize the compound . Alternative routes include nitration and reduction steps, as seen in derivatives like 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine, where nitration is performed post-cyclization .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : Derivatives exhibit kinase inhibition (e.g., c-Met kinase inhibition in anticancer studies), antimicrobial activity, and enzyme modulation. For example:

  • Anticancer : Hydrazino derivatives inhibit c-Met kinase, reducing cancer cell proliferation via disrupted signaling pathways .
  • Antiviral : Tetrahydro-1,6-naphthyridine analogs act as HIV-1 integrase inhibitors by targeting allosteric binding sites .
  • Enzyme Interactions : Bromo- and nitro-substituted analogs show enhanced binding affinity to enzymes like topoisomerase II due to steric and electronic effects .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd/C or CuSO₄ to enhance hydrazinolysis and oxidation efficiency .

  • Solvent Selection : Ethanol or methanol minimizes side reactions compared to polar aprotic solvents.

  • Temperature Control : Prolonged low-temperature reactions (20–25°C) reduce decomposition, while reflux conditions (100–130°C) improve cyclization .

  • Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) isolates the product with >95% purity .

    Table 1 : Comparison of Synthesis Conditions

    PrecursorReagent/ConditionsYieldPurityReference
    4-Chloro-1,6-naphthyridineHydrazine hydrate, EtOH, 4 days, 20°C90%90%
    3-Nitro-tetrahydro derivativePOCl₃, 130°C, 20 h82%85%

Q. What strategies are effective in resolving contradictory data on the biological activity of this compound derivatives?

  • Methodological Answer :

  • Comparative Assays : Use standardized kinase inhibition assays (e.g., ADP-Glo™) to validate c-Met vs. unrelated kinases (e.g., EGFR) .
  • Structural Analysis : X-ray crystallography or NMR to confirm substituent effects. For example, bromine at position 3 enhances steric hindrance, altering binding specificity .
  • Dose-Response Studies : Test derivatives across concentrations (1 nM–100 µM) to identify off-target effects or biphasic responses .

Q. What advanced analytical techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer :

  • Structural Elucidation :
  • X-ray Crystallography : Resolves π-π stacking in solid-state structures (e.g., dihedral angles of fused rings) .
  • High-Resolution MS : Confirms molecular formulas (e.g., C₈H₇N₅ for this compound).
  • Purity Assessment :
  • HPLC-MS : Use C18 columns (gradient: 5–95% acetonitrile in H₂O) to detect impurities <0.1% .
  • Stability Testing : Monitor degradation in PBS (pH 7.4) over 72 hours to identify hydrolytic susceptibility .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity data for this compound analogs?

  • Methodological Answer :

  • Cell Line Validation : Test compounds on matched pairs (e.g., MCF-7 vs. MDA-MB-231) to rule out lineage-specific effects .
  • Apoptosis Assays : Combine Annexin V/PI staining with caspase-3/7 activity measurements to confirm mechanism .
  • Solubility Correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity artifacts .

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